Asymmetric Biocatalytic Reduction: Candida utilis Achieves 99.5% ee vs. 28% ee for Unoptimized Strain Control
In head-to-head biotransformation screening across sixteen yeast strains, 3-chloropropiophenone reduction outcomes varied dramatically depending on the biocatalyst employed. Using preheated immobilized Candida utilis cells (bead diameter 1.5 mm, pretreated at 45°C for 50 min), the asymmetric reduction proceeded with 99.5% enantiomeric excess (ee) and 85% yield with 1 g substrate L⁻¹ [1]. In contrast, under the unoptimized control conditions using Aphanocladium album KCh 417, the (R)-3-chloro-1-phenylpropan-1-ol product was obtained with only 28% ee [2]. This 3.55-fold improvement in stereochemical purity is critical for downstream chiral pharmaceutical synthesis.
| Evidence Dimension | Enantiomeric excess (ee) of reduced product |
|---|---|
| Target Compound Data | 99.5% ee (S)-enantiomer; 85% yield |
| Comparator Or Baseline | Aphanocladium album KCh 417: 28% ee (R)-enantiomer |
| Quantified Difference | 71.5 absolute percentage point improvement in ee; 3.55-fold enhancement |
| Conditions | Candida utilis: immobilized in calcium alginate gel beads, 45°C pretreatment, 50 min, 1 g substrate L⁻¹, batch addition; Aphanocladium album: whole-cell biotransformation |
Why This Matters
Procurement of 3-chloropropiophenone with validated performance in high-ee asymmetric reduction protocols enables reproducible access to enantiopure chiral alcohol precursors for tomoxetine, fluoxetine, and nisoxetine synthesis without costly chiral chromatographic separation.
- [1] Yang, G. S., et al. (2009). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. Biotechnology Letters, 31(12), 1879-1883. DOI: 10.1007/s10529-009-0084-4. PMID: 19633816. View Source
- [2] Janeczko, T., et al. (2014). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. Tetrahedron: Asymmetry, 25(18-19), 1264-1269. DOI: 10.1016/j.tetasy.2014.08.006. View Source
